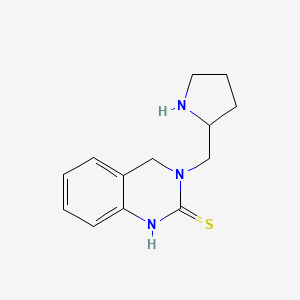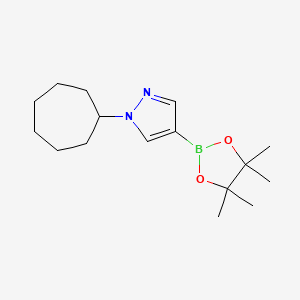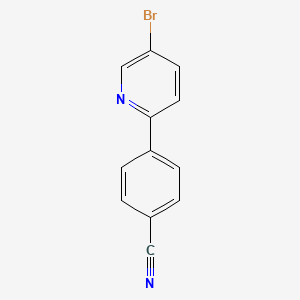![molecular formula C15H40N2O2Si4 B13968003 Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate CAS No. 55281-99-7](/img/structure/B13968003.png)
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is an organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and bases like sodium hydride. Reaction conditions often involve solvents such as THF and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Scientific Research Applications
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and thin films
Mechanism of Action
The mechanism by which Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, enhancement of solubility, and modification of reactivity. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a non-nucleophilic base in organic synthesis.
Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III): Used in the synthesis of lanthanide complexes.
Uniqueness
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is unique due to its multiple trimethylsilyl groups, which provide enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
CAS No. |
55281-99-7 |
|---|---|
Molecular Formula |
C15H40N2O2Si4 |
Molecular Weight |
392.83 g/mol |
IUPAC Name |
trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C15H40N2O2Si4/c1-20(2,3)16-14(15(18)19-23(10,11)12)13-17(21(4,5)6)22(7,8)9/h14,16H,13H2,1-12H3 |
InChI Key |
UTJKYFZMYBABBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)








